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Introduction

1,5-Dimethyl-3-ethoxycarbonylpyrazole is a substituted pyrazole, a class of heterocyclic
compounds of significant interest in medicinal chemistry and drug development. Pyrazole
derivatives are known to exhibit a wide range of biological activities, including anti-
inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The precise
characterization of such molecules is paramount to ensure their purity, stability, and identity,
which are critical aspects of drug discovery and development, as well as for meeting regulatory
standards.[4] This application note provides a detailed guide to the analytical methods for the
comprehensive characterization of 1,5-Dimethyl-3-ethoxycarbonylpyrazole, offering in-depth
protocols and expert insights.

Chemical Structure and Properties

e |[UPAC Name: ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

e Molecular Formula: CsH12N202
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e Molecular Weight: 168.19 g/mol

e CAS Number: 5744-51-4[1]

Property Value Source

Molecular Weight 168.19 g/mol PubChem
Molecular Formula CsH12N20:2 PubChem
InChikey OJPXVXXMBWKEAT- bubChem
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework.

Expertise & Experience: The "Why" Behind the Protocol

The choice of deuterated chloroform (CDCIs) as the solvent is based on its excellent
solubilizing power for a wide range of organic compounds and its well-characterized residual
solvent peak, which serves as a convenient internal reference. Tetramethylsilane (TMS) is the
universally accepted internal standard for *H and 3C NMR due to its chemical inertness and its
single, sharp resonance at O ppm, which does not overlap with most analyte signals. A sample
concentration of 10-20 mg/mL is optimal for obtaining a good signal-to-noise ratio without
causing issues with sample viscosity or solubility.

Protocol: *H and **C NMR Spectroscopy

Instrumentation: 400 MHz or higher NMR spectrometer
Sample Preparation:
e Accurately weigh 10-20 mg of 1,5-Dimethyl-3-ethoxycarbonylpyrazole.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS).
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o Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters:

Parameter 'H NMR 3C NMR
Spectrometer Frequency 400 MHz 100 MHz
Solvent CDCls CDCls
Temperature 25°C 25°C

Pulse Program zg30 zgpg30
Number of Scans 16 1024
Relaxation Delay 10s 20s

Spectral Width -2t0 12 ppm -10 to 220 ppm

Data Interpretation and Expected Chemical Shifts:

The chemical shifts are predicted based on the analysis of similar pyrazole derivatives.[5]

1H NMR (400 MHz, CDCls):

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~6.5 S 1H H-4 (pyrazole ring)
~4.3 q 2H -O-CH2-CHs
~3.9 s 3H N-CHs
~2.4 s 3H C-CHs
~1.3 t 3H -O-CH2-CHs
13C NMR (100 MHz, CDCls):
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Chemical Shift (6, ppm) Assighment
~163 C=0 (ester)

~148 C-5 (pyrazole ring)
~142 C-3 (pyrazole ring)
~108 C-4 (pyrazole ring)
~60 -O-CH2-CHs

~36 N-CHs

14 -O-CH2-CHs

~12 C-CHs

Trustworthiness: Self-Validating System

The integration values in the H NMR spectrum should correspond to the number of protons in
each environment. The coupling patterns (singlet, quartet, triplet) must be consistent with the
number of neighboring protons. The 3C NMR spectrum should show the expected number of
signals corresponding to the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in its identification and structural confirmation.

Expertise & Experience: The "Why" Behind the Protocol

Electron lonization (EI) is a classic and robust ionization technique that provides reproducible
fragmentation patterns, creating a molecular fingerprint. A standard electron energy of 70 eV is
used to ensure sufficient fragmentation for structural analysis. Gas Chromatography (GC) is an
excellent separation technique for volatile and thermally stable compounds like 1,5-Dimethyl-
3-ethoxycarbonylpyrazole, ensuring that a pure sample enters the mass spectrometer.
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Protocol: Gas Chromatography-Mass Spectrometry (GC-
MS)

Instrumentation: GC-MS system with an El source
Sample Preparation:

e Prepare a 1 mg/mL solution of 1,5-Dimethyl-3-ethoxycarbonylpyrazole in a volatile organic
solvent such as dichloromethane or ethyl acetate.

Instrumental Parameters:

Parameter Value

GC Conditions

DB-5ms (or equivalent), 30 m x 0.25 mm ID,

Column i )
0.25 pm film thickness
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow of 1 mL/min

Start at 100 °C, hold for 1 min, ramp to 250 °C

Oven Program _ _
at 15 °C/min, hold for 5 min

MS Conditions

lonization Mode Electron lonization (EI)
Electron Energy 70 eV

Source Temperature 230 °C

Quadrupole Temperature 150 °C

Mass Range 40-300 m/z

Data Interpretation and Expected Fragmentation Pattern:

The fragmentation of pyrazoles is influenced by the substituents on the ring.[6][7]
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e Molecular lon (M*): The molecular ion peak is expected at m/z = 168.
o Key Fragments:

o m/z 139: Loss of an ethyl group (-CH2CH?s) from the ester.

o m/z 123: Loss of an ethoxy group (-OCH2CHs) from the ester.

o m/z 95: Loss of the entire ethoxycarbonyl group (-COOCH2CHs3).

o Further fragmentation of the pyrazole ring.
Trustworthiness: Self-Validating System

The observed molecular ion peak should correspond to the calculated molecular weight of the
compound. The fragmentation pattern should be logical and consistent with the known
fragmentation behavior of pyrazole derivatives and esters.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative
analysis.

Expertise & Experience: The "Why" Behind the Protocol

A reverse-phase C18 column is a versatile and widely used stationary phase that provides
good retention for moderately polar compounds like 1,5-Dimethyl-3-ethoxycarbonylpyrazole.
The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound
with good peak shape. A small amount of acid, such as phosphoric acid or formic acid (for MS
compatibility), is often added to the mobile phase to improve peak symmetry by suppressing
the ionization of any free silanol groups on the column.[10][11] UV detection is suitable as the
pyrazole ring contains a chromophore.

Protocol: Reverse-Phase HPLC (RP-HPLC)

Instrumentation: HPLC system with a UV detector

Sample Preparation:
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e Prepare a 1 mg/mL stock solution of 1,5-Dimethyl-3-ethoxycarbonylpyrazole in
acetonitrile.

 Dilute the stock solution with the mobile phase to a working concentration of approximately
0.1 mg/mL.

Instrumental Parameters:

Parameter Value

Column C18, 4.6 x 150 mm, 5 um particle size

Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1%
Phosphoric Acid

Flow Rate 1.0 mL/min

Column Temperature 25°C

Injection Volume 10 pyL

Detection UV at 220 nm

Data Interpretation:

e Purity Assessment: A pure sample should exhibit a single major peak. The purity can be
calculated based on the area percentage of the main peak relative to the total area of all
peaks in the chromatogram.

o Retention Time: The retention time is a characteristic property of the compound under the
specified conditions and can be used for identification.

Trustworthiness: Self-Validating System

The method should be validated for linearity, accuracy, and precision. A calibration curve
should be generated with a series of standards to demonstrate linearity. The peak shape
should be symmetrical (tailing factor close to 1).

Elemental Analysis
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Elemental analysis provides the percentage composition of elements (carbon, hydrogen,
nitrogen) in a compound, which is a fundamental method for confirming the empirical and
molecular formula.

Expertise & Experience: The "Why" Behind the Protocol

Combustion analysis is the standard method for determining the elemental composition of
organic compounds. A precisely weighed sample is combusted in a stream of oxygen, and the
resulting gases (COz, H20, N2) are quantitatively measured. This technique is highly accurate
and provides fundamental data for formula confirmation. Nitrogen-containing heterocyles are a
major class of compounds in pharmaceuticals.[12][13][14][15]

Protocol: CHN Elemental Analysis

Instrumentation: CHN Elemental Analyzer
Sample Preparation:

e Ensure the sample is homogenous and thoroughly dried to remove any residual solvent or
moisture.

e Accurately weigh 2-3 mg of the sample into a tin capsule.

Instrumental Parameters:

Follow the instrument manufacturer's standard operating procedure for calibration and analysis.
Data Interpretation and Expected Composition:

The experimentally determined percentages of carbon, hydrogen, and nitrogen should be
within £0.4% of the theoretical values calculated from the molecular formula (CsH12N2032).

Element Theoretical Percentage (%)
Carbon (C) 57.13

Hydrogen (H) 7.19

Nitrogen (N) 16.65
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Trustworthiness: Self-Validating System

The analysis of a certified standard before and after the sample run ensures the accuracy and
reliability of the instrument's performance. The sum of the elemental percentages should be
close to 100%.

Visualization of Analytical Workflow

NMR Spectroscopy

(Dissolve in CDCI3 with TMSHAcquire 1H and 13C Spectra)—> Process and Interpret Data
Mass Spectrometry (GC-MS)
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Structural Confirmation

Molecular Weight and
Fragmentation Pattern

1,5-Dimethyl-3-
ethoxycarbonylpyrazole

Purity Assessment

Inject into HPLC
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Caption: Comprehensive analytical workflow for the characterization of 1,5-Dimethyl-3-
ethoxycarbonylpyrazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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